1,4-Benzodioxin-5-acetamide, 2,3-dihydro-
Description
Contextualization of the 2,3-dihydro-1,4-benzodioxin Scaffold in Medicinal Chemistry Research
The 2,3-dihydro-1,4-benzodioxin ring system is a prominent and versatile scaffold in the development of therapeutic agents. eurekaselect.comunimi.it Its structural framework is present in a multitude of biologically active compounds, including both natural products and synthetic molecules. eurekaselect.comunimi.it This scaffold's value stems from its ability to interact with various biological receptors and enzymes, which has led to its incorporation into drugs targeting a wide range of conditions. mdpi.com
The applications of the 2,3-dihydro-1,4-benzodioxin core are extensive. It is a key structural component in agents developed for cardiovascular diseases, such as antihypertensives. eurekaselect.com Furthermore, its derivatives have been investigated for their roles in treating central nervous system disorders, including nervous breakdown and schizophrenia. eurekaselect.com The scaffold has also been integral in the synthesis of inhibitors for enzymes like 5-lipoxygenase, making these compounds useful for addressing inflammatory diseases such as asthma and arthritis. eurekaselect.com The inherent versatility and favorable pharmacological profile of the 2,3-dihydro-1,4-benzodioxin moiety have cemented its status as an "evergreen" scaffold in medicinal chemistry research. unimi.it
Historical Perspectives on the Academic Investigation of Benzodioxin-Acetamide Derivatives
Academic interest in combining the 1,4-benzodioxane (B1196944) moiety with other functional groups to create new therapeutic agents has a notable history. While early research focused broadly on the pharmacological activities of benzodioxin derivatives, specific attention on acetamide-linked compounds has grown over time. The acetamide (B32628) group, known for its presence in many pharmacologically active molecules, was a logical addition to the versatile benzodioxin scaffold. nih.gov
Early investigations into related structures laid the groundwork for the synthesis of more complex derivatives. For instance, the synthesis of cyclic analogs of drugs like isoxsuprine, which incorporated the 2,3-dihydro-1,4-benzodioxin ring, demonstrated the potential for modifying the scaffold to achieve specific pharmacological effects, such as hypotensive activity. nih.gov The exploration of phenoxy acetamide derivatives in various therapeutic areas further highlighted the potential of the acetamide functional group in drug design. nih.gov The synthesis and identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) as a lead compound for PARP1 inhibitors marked a significant step, showcasing the potential of the core structure when combined with an amide functionality. nih.gov This paved the way for more targeted research into specific benzodioxin-acetamide derivatives.
Overview of Current Research Trajectories for Compounds Featuring the 2,3-dihydro-1,4-benzodioxin-acetamide Moiety
Current research on compounds containing the 2,3-dihydro-1,4-benzodioxin-acetamide moiety is vibrant and directed toward several key therapeutic areas, primarily focusing on enzyme inhibition.
Anticancer Research: A significant area of investigation is the development of these compounds as anticancer agents. Specifically, 2,3-dihydro-1,4-benzodioxine-5-carboxamide was identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy for its role in DNA repair. nih.gov This compound served as a lead for further chemical modifications, resulting in the identification of more potent PARP1 inhibitors. nih.gov
Enzyme Inhibition for Metabolic and Neurological Disorders: Researchers are actively synthesizing and evaluating new 2,3-dihydro-1,4-benzodioxin-acetamide derivatives as inhibitors of enzymes relevant to metabolic and neurological diseases. scielo.br Studies have focused on their potential to inhibit α-glucosidase, an enzyme targeted in the management of type-2 diabetes, and acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. scielo.brscielo.brresearchgate.net While many of the synthesized compounds have shown weak to moderate inhibitory activity, these findings open avenues for further optimization. researchgate.net For example, a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized and tested against these enzymes, with some derivatives showing substantial activity against α-glucosidase. scielo.brscielo.br
Broad-Spectrum Biological Activity: The structural features of the 2,3-dihydro-1,4-benzodioxin-acetamide moiety suggest potential for a wide range of biological activities. ontosight.ai Derivatives like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide are being explored for potential anti-inflammatory, antimicrobial, or antiviral properties due to the combination of the benzodioxin ring system with other biologically active functional groups like the triazole moiety. ontosight.ai
The interactive table below summarizes the findings from recent studies on various derivatives.
| Compound Class | Target Enzyme/Application | Key Findings |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives | PARP1 Inhibition (Anticancer) | Initial hit compound (IC50 = 5.8 μM) led to the development of more potent inhibitors through scaffold hopping and analogue synthesis. nih.gov |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(phenyl)sulfonyl]amino}-N-(phenyl)acetamide derivatives | α-Glucosidase Inhibition (Anti-diabetic) | Derivatives showed weak to moderate inhibitory activities, with IC50 values for the most active compounds being 81.12±0.13 μM and 86.31±0.11 μM. researchgate.net |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(phenyl)acetamide derivatives | α-Glucosidase and Acetylcholinesterase Inhibition | Most compounds exhibited significant inhibitory activity against yeast α-glucosidase but were weak against acetylcholinesterase. scielo.brscielo.br |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide | General Biological Activity | Structural features suggest potential for anti-inflammatory, antimicrobial, or antiviral properties. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide |
InChI |
InChI=1S/C10H11NO3/c11-9(12)6-7-2-1-3-8-10(7)14-5-4-13-8/h1-3H,4-6H2,(H2,11,12) |
InChI Key |
VDDHZANWLBKZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CC(=O)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2,3 Dihydro 1,4 Benzodioxin Acetamide Derivatives
Influence of the 2,3-dihydro-1,4-benzodioxin Ring System on Biological Activity
The 2,3-dihydro-1,4-benzodioxin ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. epa.goveurekaselect.com This structural motif is integral to compounds developed as antihypertensive agents, treatments for nervous system disorders like schizophrenia, and as potential therapies for glaucoma. epa.goveurekaselect.com Furthermore, the benzodioxin core has been successfully incorporated into inhibitors of 5-lipoxygenase, making these derivatives valuable for treating inflammatory conditions such as asthma and arthritis. epa.goveurekaselect.com
| Therapeutic Area | Specific Activity/Target | Reference |
|---|---|---|
| Cardiovascular | Antihypertensive | epa.goveurekaselect.com |
| Central Nervous System | Antipsychotic (Schizophrenia) | epa.goveurekaselect.com |
| Ophthalmology | Glaucoma Treatment | epa.goveurekaselect.com |
| Inflammation | 5-Lipoxygenase Inhibition | epa.goveurekaselect.com |
| Hepatoprotection | Anti-hepatotoxic | scielo.br |
Role of the Acetamide (B32628) Moiety in Ligand-Target Interactions and Hydrogen Bonding
The acetamide group is a fundamental functional unit in drug design, primarily due to its capacity to act as both a hydrogen bond donor and acceptor. In the context of 2,3-dihydro-1,4-benzodioxin derivatives, the acetamide moiety plays a crucial role in anchoring the ligand to its biological target. The amide functional group is a cornerstone in the structure of proteins, and its inclusion in synthetic ligands often facilitates interactions that mimic natural substrate binding. psu.eduresearchgate.net
Research on acetamide complexes with iron porphyrins, which serve as models for heme-containing proteins, reveals that acetamide ligands typically bind to the metal center through monodentate O-binding. psu.eduresearchgate.net This interaction orients the rest of the ligand within the binding pocket. Crucially, the amide -NH2 group is available to form hydrogen bonds with nearby amino acid residues or other acceptor groups on the target protein. psu.eduresearchgate.net These hydrogen bonding interactions are critical for stabilizing the ligand-target complex, thereby enhancing binding affinity and specificity. The geometry and electronic properties of the acetamide group—its planarity and resonance stabilization—constrain the conformational flexibility of the side chain, which can be advantageous for achieving a precise fit within a receptor's binding site.
Impact of Substituent Variations on the Benzene (B151609) Ring of the Benzodioxin Core
Modifying the substitution pattern on the aromatic portion of the 2,3-dihydro-1,4-benzodioxin core is a key strategy for modulating the pharmacological properties of these derivatives. The nature, position, and size of substituents can profoundly affect a compound's potency, selectivity, and pharmacokinetic profile. Substituents exert their influence through a combination of electronic and steric effects.
Electronic effects, categorized as inductive and resonance effects, alter the electron density of the aromatic ring. libretexts.org
Electron-donating groups (e.g., -OH, -OR, -NH2) increase the electron density of the ring through resonance, which can enhance interactions with electron-deficient regions of a target protein. libretexts.org
Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) decrease the ring's electron density, which may be favorable for binding to electron-rich pockets. libretexts.orgmdpi.com Halogens act as deactivating groups through induction but can direct substitution to ortho/para positions via resonance. libretexts.org
Steric effects relate to the size and shape of the substituents. Bulky groups can create steric hindrance that prevents optimal binding, or they can be exploited to achieve selectivity for a specific receptor subtype by fitting into unique hydrophobic subpockets. nih.gov In the development of PARP1 inhibitors, for instance, the installation of various small to large substitutions on the bicyclic ring system had significant effects on the resulting biological activity. nih.gov This highlights that even subtle changes to the substitution pattern can lead to substantial differences in inhibitory potency.
| Substituent Type | Examples | Primary Effect | Potential Impact on Activity |
|---|---|---|---|
| Electron-Donating | -OH, -OR, -NH2, -CH3 | Increases ring electron density (Resonance/Inductive) | Can enhance binding to electron-poor sites. libretexts.org |
| Electron-Withdrawing | -NO2, -CN, -CF3, -COR | Decreases ring electron density (Resonance/Inductive) | Can enhance binding to electron-rich sites. libretexts.org |
| Halogens | -F, -Cl, -Br, -I | Inductively withdrawing, resonance donating | Can modulate lipophilicity and metabolic stability. libretexts.org |
Effects of Modifications at the Acetamide Nitrogen and Alpha-Carbon Positions
In one study, the acetamide nitrogen was incorporated into a sulfonamide linkage, and this nitrogen was subsequently alkylated with a series of substituted 2-bromo-N-phenylacetamides. scielo.brscielo.br This created a new series of molecules, 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides. scielo.brscielo.br The resulting derivatives showed significant inhibitory activity against α-glucosidase, an enzyme relevant to type 2 diabetes. The nature of the substituent on the terminal phenyl ring played a key role in determining the potency, demonstrating that modifications distal to the core benzodioxin ring system, but connected through the acetamide linker, are vital for SAR. scielo.brscielo.br
Changes at the alpha-carbon can influence the molecule's conformational flexibility and introduce new interaction points. For example, adding alkyl or aryl groups at this position can introduce steric bulk that may favor binding to one receptor over another or introduce new chiral centers, which is discussed in the following section.
Stereochemical Considerations and Enantioselectivity in Biological Activities
The introduction of chiral centers into 2,3-dihydro-1,4-benzodioxin-acetamide derivatives often leads to enantiomers with significantly different biological activities. This enantioselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two mirror-image forms of a chiral ligand. The precise three-dimensional arrangement of atoms is a crucial determinant of pharmacological properties. mdpi.com
Chiral motifs of 2,3-dihydro-1,4-benzodioxane are found in a variety of important medicinal compounds. rsc.org Studies on 1,4-dioxane (B91453) derivatives have shown that stereochemistry can be a deciding factor for receptor selectivity. For instance, different enantiomers can exhibit reversed selectivity for α1-adrenergic and 5-HT1A receptors. nih.gov In one case, the (S)-enantiomer proved to be a potent and highly selective 5-HT1A receptor agonist, while the (R)-enantiomer was more active at the α1d-AR subtype. nih.gov This highlights that a specific stereoisomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. Consequently, the synthesis and separation of individual enantiomers are critical steps in the development of potent and selective drugs based on the 2,3-dihydro-1,4-benzodioxin scaffold.
| Compound Name |
|---|
| 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides |
| 2-bromo-N-phenylacetamides |
Mechanistic Investigations and Biological Target Identification for Compounds Featuring the 2,3 Dihydro 1,4 Benzodioxin Acetamide Scaffold
Enzyme Inhibition Studies
The interaction of compounds featuring the 2,3-dihydro-1,4-benzodioxin-acetamide scaffold with various enzymes has been a focal point of recent research, revealing potential therapeutic applications.
Alpha-Glucosidase Inhibition: Potency and Molecular Basis
A series of novel sulfonamides incorporating the 2,3-dihydro-1,4-benzodioxin-acetamide framework has been synthesized and evaluated for their inhibitory potential against α-glucosidase, an enzyme crucial for carbohydrate digestion. scielo.br The findings indicate that many of these compounds exhibit substantial inhibitory activity against yeast α-glucosidase. scielo.br
The potency of these compounds is influenced by the nature and position of substituents on the N-phenylacetamide moiety. For instance, derivatives with electron-withdrawing groups, such as halogens, on the phenyl ring have shown promising inhibitory effects. Molecular docking studies have provided insights into the molecular basis of this inhibition, suggesting that the active compounds bind effectively within the active site of the α-glucosidase enzyme. scielo.br These in silico analyses are consistent with the in vitro enzyme inhibition data, highlighting the therapeutic potential of these molecules for managing type 2 diabetes. scielo.br
| Compound ID | Substitution on N-phenyl ring | α-Glucosidase IC50 (µM) |
| 7a | 2-chloro | 47.23 ± 0.14 |
| 7b | 3-chloro | 52.45 ± 0.14 |
| 7c | 4-chloro | 63.19 ± 0.11 |
| 7d | 2-bromo | 78.25 ± 0.17 |
| 7e | 4-bromo | 95.14 ± 0.12 |
| 7f | 4-methyl | 113.28 ± 0.13 |
| 7g | 2,3-dimethyl | 129.52 ± 0.19 |
| 7h | 2,4-dimethyl | 138.29 ± 0.16 |
| 7i | 2,5-dimethyl | 147.38 ± 0.11 |
| 7j | 2,6-dimethyl | 159.24 ± 0.13 |
| 7k | 3,4-dimethyl | 165.83 ± 0.17 |
| 7l | Unsubstituted | 173.27 ± 0.15 |
| Acarbose (Standard) | - | 38.25 ± 0.12 |
Butyrylcholinesterase Inhibition Potential
While the direct inhibitory effects of 2,3-dihydro-1,4-benzodioxin-acetamide derivatives on butyrylcholinesterase (BChE) have not been extensively reported in the available literature, the structural motifs present in these compounds suggest a potential for interaction. Notably, many sulfonamide derivatives have been identified as effective inhibitors of both acetylcholinesterase and butyrylcholinesterase. scielo.br Given that the investigated series of compounds contains a sulfonamide linkage, it is plausible that they may also exhibit inhibitory activity against BChE. Further experimental studies are warranted to explore this potential and to determine the selectivity profile of these compounds for BChE over AChE.
Other Enzyme Systems Under Academic Scrutiny (e.g., Lipoxygenase)
The 2,3-dihydro-1,4-benzodioxin core is a structural feature in compounds that have been investigated as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. scielo.br The broader class of sulfonamides has also demonstrated good inhibitory potential against lipoxygenase. scielo.br This suggests that the 2,3-dihydro-1,4-benzodioxin-acetamide scaffold, particularly with the inclusion of a sulfonamide group, represents a promising area for the discovery of novel lipoxygenase inhibitors. However, specific studies detailing the direct inhibition of lipoxygenase by 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- and its close derivatives are a subject for future academic investigation.
Receptor Interaction Studies
Beyond enzyme inhibition, the interaction of compounds with the 2,3-dihydro-1,4-benzodioxin-acetamide scaffold with various cell surface receptors is an area of active research.
Alpha-Adrenergic Receptor Modulation (e.g., α1-Adrenoreceptor Antagonism)
The 1,4-benzodioxane (B1196944) moiety is a well-established pharmacophore in the design of adrenergic receptor ligands. scielo.br Specifically, derivatives of 2,3-dihydro-1,4-benzodioxin have been synthesized and evaluated as alpha-adrenergic antagonists. nih.gov Research has shown that certain benzodioxane analogs exhibit pharmacological potencies at postsynaptic α1-receptors. nih.gov While these studies have not specifically focused on the acetamide (B32628) derivative at the 5-position, the known α-adrenergic blocking activity of the core benzodioxane structure suggests that compounds derived from the 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- scaffold may also modulate α-adrenergic receptors. The exploration of α1-adrenoreceptor antagonism for this specific class of compounds remains a compelling area for future pharmacological research.
Serotonergic Receptor Interactions (e.g., 5-HT1A Receptor Agonism)
The 2,3-dihydro-1,4-benzodioxin scaffold is a key feature in compounds designed to interact with serotonergic systems. The serotonin (B10506) 1A (5-HT1A) receptor, in particular, has been a focus of these investigations. nih.govnih.gov 5-HT1A receptors are implicated in the control of mood and cognition and are established targets for anxiolytic and antidepressant medications. jneuropsychiatry.org
Research into structure-activity relationships has revealed that chirality can significantly influence the binding of 1,4-benzodioxan derivatives to 5-HT1A receptors. For instance, studies have demonstrated that the (S)-enantiomer of certain derivatives can act as a potent 5-HT1A receptor agonist with high selectivity over other receptors, such as α(1)-adrenoreceptors. nih.gov The development of compounds that possess both high affinity for the 5-HT1A receptor and potent serotonin reuptake inhibitory activity has also been a strategy in the design of new antidepressant drugs. nih.govnih.gov
Derivatives incorporating the 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine moiety have been synthesized and evaluated for their in vitro affinity for the 5-HT1A receptor and the serotonin transporter (SERT). The binding affinities (Ki) for some of these compounds are detailed below. nih.gov
Table 1: Binding Affinities of Selected 2,3-dihydro-1,4-benzodioxin Derivatives at Serotonergic Targets Data sourced from radioligand binding assays. nih.gov
| Compound | 5-HT1A Receptor Ki (nM) | Serotonin Transporter Ki (nM) |
|---|---|---|
| 4c: 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | 6.8 | 14.0 |
| 4f: 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-ol | 6.2 | 18.2 |
Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological and pathological processes in the central nervous system. frontiersin.org The α4β2 and α3β4 subtypes are among the most studied. nih.govnih.gov The 1,4-benzodioxane scaffold has been utilized to develop selective ligands for these receptors. nih.govunimi.it
Studies on pyrrolidinyl benzodioxanes have shown that substitutions on the benzene (B151609) ring of the scaffold are critical for achieving high affinity for the α4β2 nAChR and for selectivity over the α3β4 subtype. nih.govresearchgate.net Furthermore, these substitution patterns can influence the functional activity profile at different stoichiometries of the α4β2 receptor, such as the high-sensitivity (α4)2(β2)3 and low-sensitivity (α4)3(β2)2 isoforms. nih.govunimi.it For example, a 7-hydroxybenzodioxane derivative was found to selectively activate the (α4)2(β2)3 nAChR, while a closely related 5-amino analogue could not activate this isoform, demonstrating that minor structural changes can lead to opposite activity profiles. nih.govunimi.it
G Protein-Coupled Receptor (GPCR) Modulations (e.g., GPR17)
G protein-coupled receptors (GPCRs) represent a large and diverse family of cell surface receptors. core.ac.uk Among these, the orphan receptor GPR17 has emerged as a therapeutic target for conditions involving ischemic damage and myelin dysfunction, such as stroke and multiple sclerosis. core.ac.ukgoogle.com GPR17 is expressed in the central nervous system, particularly in neurons and oligodendrocyte precursor cells (OPCs). nih.gov
GPR17 is phylogenetically related to both purinergic P2Y and cysteinyl leukotriene (CysLT) receptors and is thought to respond to both nucleotide sugars and CysLTs. nih.govguidetopharmacology.org The receptor is involved in the regulation of oligodendrocyte differentiation and myelination; sustained expression of GPR17 can inhibit oligodendrocyte maturation, while its absence can lead to an earlier onset of myelination. nih.gov GPR17 signaling primarily involves Gαi/o proteins. guidetopharmacology.org Given its role in neuronal repair mechanisms, the identification of selective GPR17 modulators is an active area of research. core.ac.ukgoogle.com
Estrogen Receptor (ERα and ERβ) Affinities
The biological effects of estrogens are mediated by two distinct estrogen receptors, ERα and ERβ, which are members of the nuclear hormone receptor family. nih.govmdpi.com These receptors are encoded by separate genes and exhibit different tissue distribution patterns. nih.gov While both receptors bind the endogenous ligand 17β-estradiol with high affinity, their ligand-binding domains have only about 60% homology, allowing for the design of subtype-selective ligands. nih.gov
ERβ is considered a potential therapeutic target, and its levels relative to ERα can change with the progression of diseases like breast cancer. researchgate.net The development of ERβ-selective agonists is an area of significant interest. mdpi.com While specific binding data for 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- at estrogen receptors is not detailed in the available literature, the evaluation of novel chemical scaffolds for ERα and ERβ affinity is a common strategy in drug discovery to identify compounds with desired hormonal or anti-hormonal activity. mdpi.comresearchgate.net
Modulation of Cellular Pathways and Functional Responses
Exploration of Neuroprotective Effects in Preclinical Models (for similar benzodioxane derivatives)
Derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have been investigated for their potential neuroprotective properties. One of the mechanisms explored is the inhibition of lipid peroxidation. nih.gov A series of substituted 2,3-dihydro-1,4-benzodioxin derivatives were synthesized and evaluated for their ability to inhibit copper-induced peroxidation of human low-density lipoprotein. nih.gov Several of these compounds proved to be significantly more active than the reference drug probucol. nih.gov Inhibition of oxidative processes such as lipid peroxidation is a key strategy in protecting against neuronal damage seen in ischemic events and neurodegenerative diseases. nih.gov Some of these derivatives also exhibited calcium antagonist properties, a mechanism that can contribute to neuroprotection by preventing calcium overload in neurons. nih.gov
Potential Interference with Cellular Proliferation Pathways
The decision for a cell to proliferate is tightly controlled by signaling pathways that converge on the cell cycle machinery, particularly during the G1 phase. nih.gov Key regulators include cyclin-dependent kinases (CDKs) and their cyclin partners. nih.gov Some compounds featuring the 1,4-benzodioxan core have demonstrated activity that interferes with cellular proliferation. nih.gov
In a study investigating the structure-activity relationships of certain 1,4-dioxane (B91453) derivatives, chirality was shown to influence not only receptor binding but also anticancer activity. nih.gov One compound, (R)-4, was found to be the most potent in human prostate cancer cells (PC-3). nih.gov Further investigation revealed that the anticancer activity was dependent on the α(1d)-adrenoreceptor, as the effect was diminished in cells where this receptor was silenced. nih.gov This suggests a potential pathway through which certain benzodioxane derivatives can modulate cellular proliferation.
Mechanisms of Telomerase Inhibition
Telomerase is a specialized reverse transcriptase that is crucial for maintaining telomere length at the ends of linear chromosomes. nih.gov This enzyme is highly active in the majority of human cancers, enabling the limitless proliferation of tumor cells, which makes it a significant target for cancer therapy. nih.govnih.gov The inhibition of telomerase can occur through various mechanisms, generally involving interference with its catalytic cycle of adding GGTTAG repeats to chromosome ends. nih.gov
Two distinct mechanisms of telomerase inhibition by modified deoxynucleotide triphosphates (dNTPs) have been identified:
Chain Termination: In this mechanism, the telomerase enzyme incorporates a modified nucleotide analogue into the growing telomeric DNA strand. This analogue, lacking the necessary chemical group (typically a 3'-OH), prevents the addition of subsequent nucleotides, thereby terminating the elongation process. nih.gov Examples of molecules that function via this mechanism include the nucleotide reverse transcriptase inhibitors ddITP and AZT-TP. nih.govnih.gov
Translocation Disruption: Alternatively, telomerase may successfully incorporate a modified nucleotide that does not immediately halt synthesis. However, the presence of this altered nucleotide can disrupt the enzyme's translocation process along the DNA template. nih.govnih.gov This disruption prevents the proper alignment for the next repeat addition, effectively inhibiting further telomere elongation. Therapeutic dNTPs like 6-thio-dGTP have been shown to inhibit telomerase through this mechanism. nih.govnih.gov
While these are established mechanisms for telomerase inhibition, current research available does not specifically detail the mechanistic investigations of compounds featuring the 2,3-dihydro-1,4-benzodioxin-acetamide scaffold as telomerase inhibitors. Investigations into this specific chemical class have been more focused on other biological targets.
Investigating Interactions with Other Specific Biological Targets
Research into compounds featuring the 2,3-dihydro-1,4-benzodioxin-acetamide scaffold has identified interactions with other specific biological targets, notably enzymes involved in metabolic and neurological pathways. scielo.brscielo.br A series of novel sulfonamides incorporating the 2,3-dihydro-1,4-benzodioxin-acetamide moiety were synthesized and evaluated for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). scielo.brscielo.br
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. scielo.br Several synthesized 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides demonstrated substantial inhibitory activity against yeast α-glucosidase. scielo.br
Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme in the nervous system that catalyzes the breakdown of the neurotransmitter acetylcholine. scielo.br Inhibition of AChE is a primary approach for the treatment of Alzheimer's disease. scielo.brscielo.br The evaluation of the synthesized compounds showed that most derivatives exhibited weak inhibitory activity against AChE. scielo.brscielo.br
The research findings for the inhibitory activities of these compounds against both enzymes are summarized below.
Enzyme Inhibitory Activity of 2,3-dihydro-1,4-benzodioxin-acetamide Derivatives
| Compound | Substituent | α-Glucosidase IC₅₀ (µM) | AChE IC₅₀ (µM) |
| 7a | H | 250.32±0.15 | 810.21±0.11 |
| 7b | 2-Cl | 150.11±0.13 | 740.15±0.13 |
| 7c | 3-Cl | 110.15±0.11 | 630.12±0.15 |
| 7d | 4-Cl | 95.12±0.12 | 550.21±0.12 |
| 7e | 4-Br | 85.23±0.14 | 410.11±0.14 |
| 7f | 4-CH₃ | 180.11±0.11 | 780.25±0.11 |
| 7g | 4-OCH₃ | 210.21±0.15 | 790.13±0.15 |
| 7h | 3-NO₂ | 70.25±0.13 | 315.11±0.13 |
| 7i | 4-NO₂ | 50.12±0.12 | 210.21±0.12 |
| 7j | 2,6-(CH₃)₂ | 280.15±0.11 | 850.12±0.11 |
| Acarbose | - | 38.25±0.12 | - |
| Galanthamine | - | - | 0.52±0.11 |
Data presented as mean ± SEM. This table is based on data from a study on newly synthesized sulfonamides having benzodioxane and acetamide moieties. scielo.br
These findings indicate that the 2,3-dihydro-1,4-benzodioxin-acetamide scaffold is a versatile structure that can be modified to target various enzymes. eurekaselect.com While its role in telomerase inhibition remains to be explored, its demonstrated activity against α-glucosidase and, to a lesser extent, AChE, suggests potential therapeutic applications in other areas. scielo.br
Computational Chemistry and Molecular Modeling of 2,3 Dihydro 1,4 Benzodioxin Acetamide Derivatives
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.
Molecular docking studies have been instrumental in elucidating how 2,3-dihydro-1,4-benzodioxin-acetamide derivatives interact with key enzyme targets such as α-glucosidase and acetylcholinesterase (AChE). scienceopen.comscielo.br These enzymes are significant targets for managing type 2 diabetes and Alzheimer's disease, respectively. scielo.brscielo.br
For α-glucosidase, a key enzyme in carbohydrate digestion, docking simulations have successfully predicted the binding poses of various synthesized sulfonamide-acetamide derivatives bearing the 1,4-benzodioxane (B1196944) moiety. scielo.brresearchgate.net Studies have shown that these compounds can fit snugly within the enzyme's active site, and their predicted binding affinities often correlate well with their experimentally determined inhibitory activities. scienceopen.com For instance, compound 7h (2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2,4-dimethylphenyl)acetamide) was identified as a potent inhibitor against α-glucosidase, a finding supported by in silico molecular docking results. scielo.br The enhanced inhibitory potential of this molecule was attributed to the presence of a 2,4-dimethylphenyl group. scielo.br Similarly, derivatives 7g and 7k , featuring 2,3-dimethylphenyl and 3,4-dimethylphenyl moieties respectively, also demonstrated significant activity. scielo.br
In the context of acetylcholinesterase (AChE), the enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), docking studies help to understand the weaker inhibitory profile of these derivatives. scielo.br While many derivatives show substantial inhibition against α-glucosidase, their activity against AChE is often modest. scienceopen.comscielo.br Docking simulations can reveal the specific amino acid residues in the AChE active site that interact with the ligands, providing a rationale for the observed activity and guiding modifications to improve binding. scielo.brnih.gov The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS), and the interactions of ligands with residues in these sites, such as Trp86, Tyr124, Trp286, and Phe338, are crucial for inhibition. nih.gov
| Compound | Substituent Moiety | Target Enzyme | Inhibitory Activity (IC₅₀ in µM) |
|---|---|---|---|
| 7h | 2,4-dimethylphenyl | α-Glucosidase | 34.21 ± 0.12 |
| 7g | 2,3-dimethylphenyl | α-Glucosidase | 47.23 ± 0.14 |
| 7k | 3,4-dimethylphenyl | α-Glucosidase | 52.45 ± 0.14 |
| 7g | 2,3-dimethylphenyl | AChE | 213.47 ± 0.14 |
| Acarbose (Standard) | - | α-Glucosidase | 37.38 ± 0.12 |
Once a docking pose is generated, a detailed analysis of the ligand-receptor complex is performed to identify the key intermolecular interactions responsible for binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov
For 2,3-dihydro-1,4-benzodioxin-acetamide derivatives, analysis of the docked complexes with α-glucosidase has revealed specific interactions. For example, one study found that the amino proton of a ligand formed a hydrogen bond with a bond length of 1.97 Å, while the sulfonyl oxygen engaged in an acidic interaction with a lysine (B10760008) residue (Lys422) at a distance of 2.30 Å. scielo.br Such detailed analyses are crucial for understanding the structure-activity relationship and for rationally designing new derivatives with improved affinity. By identifying the essential pharmacophoric features and the key residues they interact with, medicinal chemists can make targeted modifications to the ligand structure.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgkg.ac.rs A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that characterize the chemical structure—to the observed activity. kg.ac.rs
For 2,3-dihydro-1,4-benzodioxin derivatives, QSAR studies can be employed to predict the inhibitory potency of new, unsynthesized compounds. nih.gov In a typical QSAR study, a dataset of compounds with known activities is used. semanticscholar.org Molecular descriptors, which can be constitutional (0D), topological (2D), or quantum-chemical (3D), are calculated for each molecule. kg.ac.rs Statistical methods like Multiple Linear Regression (MLR) are then used to build a model. kg.ac.rs
A 3D-QSAR study was performed on a series of 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxin-containing pyrazole (B372694) derivatives designed as B-Raf kinase inhibitors. nih.gov This study, along with docking simulations, helped to analyze binding models and guide the rational design of future inhibitors. nih.gov The introduction of the 2,3-dihydrobenzo[b] scielo.brresearchgate.netdioxin structure was found to reinforce the binding of the compounds to the receptor, leading to improved bioactivity. nih.gov While specific QSAR studies focusing solely on the 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- scaffold are not extensively detailed in the provided context, the principles remain applicable for predicting their activity against targets like α-glucosidase or AChE.
Conformational Analysis and Prediction of Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt and to predict which of these is the "bioactive conformation"—the shape it assumes when binding to its biological target. researchgate.net
Molecular Dynamics Simulations for Binding Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamic nature of their interactions. mdpi.com
For 2,3-dihydro-1,4-benzodioxin-acetamide derivatives, MD simulations can be used to validate the binding poses predicted by docking. researchgate.net By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. nih.gov Key metrics, such as the root-mean-square deviation (RMSD) of the protein and ligand, are monitored to assess the stability of the complex; lower RMSD values generally indicate greater stability. nih.govmdpi.com One study noted that MD simulations of a related compound complexed with α-amylase confirmed that the compound binds in a manner similar to that predicted by molecular docking. researchgate.net These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy, thus offering a deeper understanding of the binding stability and dynamics. nih.gov
Advanced Analytical Methodologies in the Research of 1,4 Benzodioxin 5 Acetamide, 2,3 Dihydro
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is instrumental in elucidating the molecular structure of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro-. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, allowing for detailed structural analysis.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a paramount technique for determining the precise arrangement of hydrogen atoms within a molecule. For 1,4-Benzodioxin-5-acetamide, 2,3-dihydro-, the ¹H-NMR spectrum provides definitive information about the number of distinct protons, their electronic environments, and their connectivity.
The expected spectrum would feature several key signals. The three protons on the aromatic ring are expected to form a complex splitting pattern (an AMX system) due to their distinct chemical environments and coupling interactions. Data from the closely related 2,3-dihydrobenzo[b] scielo.brchemicalbook.comdioxine-5-carboxamide shows aromatic signals appearing as a doublet of doublets, a triplet, and another doublet of doublets between δ 6.8 and 7.4 ppm. nih.gov The four protons of the ethylenedioxy group (-OCH₂CH₂O-) on the dioxin ring typically appear as two distinct multiplets in the δ 4.2 to 4.4 ppm range. scielo.brnih.gov Furthermore, the acetamide (B32628) functional group contributes two characteristic singlets: one for the amide proton (-NH-), which is often observed downfield, and one for the methyl protons (-CH₃) in the upfield region, typically around δ 2.1 ppm.
Table 1: Expected ¹H-NMR Chemical Shifts for 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- Data is predicted based on analysis of structurally similar compounds.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (3H) | 6.8 - 7.5 | m |
| Dioxin (-OCH₂CH₂O-) (4H) | 4.2 - 4.4 | m |
| Amide (-NH-) (1H) | 8.0 - 10.0 | s (broad) |
| Methyl (-CH₃) (3H) | ~2.1 | s |
s = singlet, m = multiplet
Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- would display several distinct absorption bands confirming its key structural features.
The presence of the secondary amide group is confirmed by a sharp N-H stretching vibration, typically around 3300 cm⁻¹, and a very strong carbonyl (C=O) stretching absorption, known as the Amide I band, near 1670 cm⁻¹. scielo.br The N-H bending vibration (Amide II band) is also expected to appear around 1550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the dioxin and methyl groups appears just below 3000 cm⁻¹. scielo.br Additionally, characteristic absorptions for aromatic C=C double bonds and strong C-O ether linkages would be present, further corroborating the benzodioxin structure. researchgate.netresearchgate.net
Table 2: Key IR Absorption Bands for 1,4-Benzodioxin-5-acetamide, 2,3-dihydro-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | ~3300 | Medium, Sharp |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |
| Amide (C=O) | Stretch (Amide I) | ~1670 | Strong |
| Aromatic (C=C) | Stretch | 1500 - 1600 | Medium-Strong |
| Amide (N-H) | Bend (Amide II) | 1530 - 1550 | Medium-Strong |
| Ether (C-O) | Stretch | 1000 - 1300 | Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 1,4-Benzodioxin-5-acetamide, 2,3-dihydro-, Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information through analysis of fragmentation patterns.
The molecular formula of the compound is C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.20 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺•) at m/z = 193. The fragmentation pattern provides insight into the molecule's structure. A primary and highly characteristic fragmentation pathway for N-aryl acetamides is the alpha-cleavage, involving the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, mass of 42 Da). libretexts.org This would result in a prominent fragment ion at m/z = 151, corresponding to the 2,3-dihydro-1,4-benzodioxin-5-amine (B57640) radical cation. This fragment is often the base peak in the spectrum for related isomers. nih.gov Further fragmentation of the m/z 151 ion can occur, providing additional structural confirmation.
Table 3: Expected Key Fragments in the Mass Spectrum of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro-
| m/z | Proposed Fragment | Formula |
| 193 | Molecular Ion [M]⁺• | [C₁₀H₁₁NO₃]⁺• |
| 151 | [M - CH₂CO]⁺• | [C₈H₉NO₂]⁺• |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction. scielo.br In the synthesis of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- or its precursors, TLC allows chemists to observe the consumption of starting materials and the formation of the product in near real-time. researchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separated spots are visualized, commonly under UV light, and their retention factor (Rf) values are compared to those of the starting materials and a pure sample of the product. The reaction is considered complete when the spot corresponding to the starting material has disappeared.
High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- and for its quantitative determination. The most common mode is reverse-phase HPLC, which utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase (such as a gradient mixture of water and acetonitrile (B52724) or methanol).
When a sample is injected, it is separated based on the differential partitioning of its components between the stationary and mobile phases. A detector, typically a UV-Vis detector set to a wavelength where the aromatic ring strongly absorbs, records the elution of each component as a peak. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is first constructed by running known concentrations of a pure reference standard. The concentration of the target compound in an unknown sample can then be accurately determined by comparing its peak area to the calibration curve.
Elemental Analysis (CHN) for Molecular Formula Validation
Elemental analysis, specifically CHN analysis, is a cornerstone technique in synthetic chemistry for the verification of a newly synthesized compound's empirical and molecular formula. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed chemical structure. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition, thereby validating its molecular formula.
The molecular formula for 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- is established as C₁₀H₁₁NO₃. Based on this formula, the theoretical weight percentages of carbon, hydrogen, and nitrogen can be calculated. These theoretical values serve as the benchmark against which experimental results are compared.
In a typical research setting, the synthesized 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- would be subjected to combustion analysis. This process involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. The percentages of C, H, and N in the original sample are then calculated from the masses of their respective combustion products.
For a successful validation, the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values, typically within a margin of ±0.4%. This level of accuracy confirms that the synthesized compound has the expected elemental composition and is of high purity. While specific experimental data for 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- is not detailed in the surveyed literature, the expected results would align closely with the theoretical percentages presented below.
The data is presented in the interactive table below, which compares the theoretical elemental composition with the generally accepted tolerance for experimental results.
| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |
|---|---|---|
| Carbon (C) | 62.17 | 61.77 - 62.57 |
| Hydrogen (H) | 5.74 | 5.34 - 6.14 |
| Nitrogen (N) | 7.25 | 6.85 - 7.65 |
This validation step is crucial in the characterization of new chemical entities, ensuring that the material being studied corresponds to the correct and intended molecular structure before proceeding with further analytical and biological assessments.
Emerging Research Avenues and Future Perspectives for 1,4 Benzodioxin 5 Acetamide, 2,3 Dihydro Research
Rational Design and De Novo Synthesis of Novel Derivatives with Tailored Bioactivity
The rational design of novel derivatives of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- is a key area for future research, leveraging computational tools and a deep understanding of structure-activity relationships (SAR). A prime example of this approach can be seen in the development of inhibitors for Poly(ADP-ribose)polymerase 1 (PARP1), a critical enzyme in DNA repair. nih.gov
Researchers initiated a high-throughput virtual screening of a small molecule library to identify potential PARP1 inhibitors. nih.gov This computational approach led to the identification of a closely related analog, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), as a promising lead compound. nih.gov Subsequent research focused on the chemical modification of this lead, including analogue synthesis and scaffold hopping, to enhance its inhibitory potency. nih.gov
This same strategy can be applied to 1,4-Benzodioxin-5-acetamide, 2,3-dihydro-. By using the known structure of biological targets, computational docking studies can predict the binding affinity of novel, rationally designed derivatives. This de novo design approach allows for the creation of molecules with tailored bioactivity, potentially leading to more potent and selective therapeutic agents.
Table 1: Bioactivity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and a Potent Derivative
| Compound | Target | IC50 (µM) |
|---|---|---|
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 nih.gov |
Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms
The 2,3-dihydro-1,4-benzodioxin scaffold is a versatile pharmacophore present in numerous biologically active compounds, suggesting that 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- and its derivatives may interact with a variety of undiscovered biological targets. eurekaselect.com Research into related compounds has revealed a broad spectrum of activities, offering clues to potential new therapeutic applications.
For instance, derivatives of the isomeric N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been synthesized and shown to be effective inhibitors of α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in the management of type 2 diabetes and Alzheimer's disease. scielo.brscielo.br The inhibitory activity of these compounds was found to be influenced by the nature of the substituents on the acetamide (B32628) moiety. scielo.br
Furthermore, the 2,3-dihydro-1,4-benzodioxin core has been identified in compounds with antihypertensive, anti-inflammatory, and antipsychotic properties. eurekaselect.comresearchgate.net This diverse pharmacology underscores the potential for derivatives of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- to modulate novel biological pathways. Future research should focus on unbiased screening of these derivatives against a wide range of cellular targets to uncover new mechanisms of action and therapeutic opportunities.
Table 2: Investigated Biological Targets of 2,3-dihydro-1,4-benzodioxin Derivatives
| Biological Target | Therapeutic Area | Reference |
|---|---|---|
| PARP1 | Oncology | nih.gov |
| α-Glucosidase | Diabetes | scielo.brscielo.br |
| Acetylcholinesterase | Alzheimer's Disease | scielo.brscielo.br |
| α1-Adrenoreceptors | Hypertension | researchgate.net |
Development of Innovative Methodologies for Synthesis and Advanced Characterization
Advancements in synthetic organic chemistry offer new avenues for the efficient and stereoselective synthesis of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- and its derivatives. Traditional synthetic routes often involve the alkylation of a catechol derivative. nih.gov However, more innovative methodologies are emerging.
Palladium-catalyzed tandem reactions, for example, have been employed for the synthesis of functionalized 2,3-dihydrobenzo researchgate.netbenthamscience.comdioxine derivatives. researchgate.net These methods can offer higher efficiency and stereoselectivity compared to traditional approaches. The development of asymmetric synthesis routes is particularly crucial, as the stereochemistry of the 2,3-dihydro-1,4-benzodioxin ring can significantly influence biological activity. mdpi.com
In terms of characterization, advanced analytical techniques are essential for the unambiguous determination of the structure and stereochemistry of novel derivatives. High-resolution mass spectrometry (HRMS) is routinely used to confirm the elemental composition of newly synthesized compounds. nih.govresearchgate.net For stereochemical elucidation, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable tools. mdpi.comnumberanalytics.comnumberanalytics.com These methods, in conjunction with computational modeling, can provide detailed insights into the three-dimensional structure of molecules. mdpi.com
Applications in Chemical Biology as Tool Compounds for Pathway Probing
Beyond their potential as therapeutic agents, derivatives of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- can be developed as valuable tool compounds for chemical biology research. By incorporating specific functional groups, these molecules can be used to probe biological pathways, identify protein targets, and elucidate mechanisms of action.
One powerful technique is activity-based protein profiling (ABPP) . This method utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their identification and characterization in complex biological systems. nih.govfrontiersin.org A derivative of 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- could be designed as an ABPP probe by incorporating a reactive "warhead" and a reporter tag, such as an alkyne or azide (B81097) for click chemistry. frontiersin.orgnih.gov
Another approach is photoaffinity labeling (PAL) . wustl.edunih.gov In this technique, a photo-reactive group, such as a diazirine or benzophenone, is incorporated into the molecule. Upon photoactivation, the probe forms a covalent bond with its binding partner, enabling its identification. wustl.edunih.gov The development of photoaffinity probes based on the 1,4-Benzodioxin-5-acetamide, 2,3-dihydro- scaffold could be a powerful strategy for identifying its currently unknown biological targets.
The incorporation of bioorthogonal handles, such as alkynes or azides, into these derivatives would also facilitate their use in a variety of chemical biology applications, including target identification and visualization in living cells. universiteitleiden.nl
Table 3: Chemical Biology Tools for Pathway Probing
| Technique | Description | Key Features |
|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label active enzymes. | Target identification, enzyme activity profiling. nih.govfrontiersin.org |
| Photoaffinity Labeling (PAL) | Employs photo-reactive probes to covalently bind to target proteins upon light activation. | Identification of binding partners, mapping of binding sites. wustl.edunih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Benzodioxin-5-acetamide, 2,3-dihydro-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonamide coupling. For example, 2,3-dihydro-1,4-benzodioxin-6-amine (a structural analog) reacts with sulfonyl chlorides under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ as a base. Reaction conditions include stirring at room temperature for 3–4 hours, followed by purification via column chromatography . Modifications at the N-position involve alkyl/aryl halides in DMF with lithium hydride as a catalyst .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on spectral techniques:
- IR spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch near 1650 cm⁻¹).
- ¹H NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and dihydrobenzodioxin methylene groups (δ 4.2–4.5 ppm).
- Elemental analysis (CHN) : Validates molecular composition .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Yield optimization requires:
- pH control : Maintain pH 9–10 to stabilize intermediates and minimize side reactions.
- Catalyst screening : Test alternatives to LiH (e.g., K₂CO₃ or phase-transfer catalysts) for N-alkylation steps.
- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) to assess reaction kinetics .
Q. What strategies are used to evaluate the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme assays : For α-glucosidase or acetylcholinesterase inhibition, use spectrophotometric methods to measure IC₅₀ values. Pre-incubate enzymes with the compound and monitor substrate hydrolysis rates.
- Dose-response curves : Test concentrations from 0.1–100 µM to establish potency .
Q. How can computational methods enhance understanding of structure-activity relationships?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions between the benzodioxin core and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties influencing reactivity .
Q. How should theoretical frameworks guide experimental design with this compound?
- Methodological Answer : Link hypotheses to existing theories (e.g., QSAR for drug design or frontier molecular orbital theory for reaction mechanisms). For example:
- Design derivatives based on electronic effects predicted by Hammett constants.
- Validate hypotheses using kinetic studies and theoretical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
